molecular formula C8H16O2 B13986311 Methyl 3-ethylpentanoate CAS No. 63540-23-8

Methyl 3-ethylpentanoate

Cat. No.: B13986311
CAS No.: 63540-23-8
M. Wt: 144.21 g/mol
InChI Key: BDPBIUDBBLLCPA-UHFFFAOYSA-N
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Description

Methyl 3-ethylpentanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, specifically, is a derivative of pentanoic acid and is characterized by its fruity aroma. This compound is used in various applications, including the food and beverage industry, perfumery, and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-ethylpentanoate can be synthesized through the esterification of 3-ethylpentanoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

3-ethylpentanoic acid+methanolH2SO4Methyl 3-ethylpentanoate+water\text{3-ethylpentanoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-ethylpentanoic acid+methanolH2​SO4​​Methyl 3-ethylpentanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous distillation may be employed to separate the ester from the reaction mixture and remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-ethylpentanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to 3-ethylpentanoic acid and methanol.

    Reduction: Reduction of the ester can yield the corresponding alcohol, 3-ethylpentanol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products:

    Hydrolysis: 3-ethylpentanoic acid and methanol.

    Reduction: 3-ethylpentanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-ethylpentanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in the manufacture of plastics.

Mechanism of Action

The mechanism of action of methyl 3-ethylpentanoate depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The ester group can undergo hydrolysis, releasing the active acid form, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

    Methyl pentanoate: Another ester with a similar structure but without the ethyl group on the pentanoic acid chain.

    Ethyl 3-methylpentanoate: An isomer with the ethyl group on the third carbon of the pentanoic acid chain.

    Methyl butyrate: A shorter-chain ester with similar properties.

Uniqueness: Methyl 3-ethylpentanoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its fruity aroma and reactivity make it valuable in various applications, distinguishing it from other esters.

Biological Activity

Methyl 3-ethylpentanoate, an organic compound with the molecular formula C8H16O2, is classified as an ester derived from 3-ethylpentanoic acid. This compound exhibits various biological activities that have garnered interest in medicinal chemistry and biochemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound can be synthesized through several methods, most commonly by the esterification of 3-ethylpentanoic acid with methanol in the presence of an acid catalyst. The general reaction can be represented as follows:

3 Ethylpentanoic Acid+MethanolH2SO4Methyl 3 Ethylpentanoate+Water\text{3 Ethylpentanoic Acid}+\text{Methanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Methyl 3 Ethylpentanoate}+\text{Water}

This compound's structure features a branched alkyl chain, which influences its reactivity and interaction with biological systems. Its molecular weight is approximately 144.21 g/mol.

Antimicrobial Properties

Research indicates that esters like this compound possess antimicrobial properties. A study showed that similar compounds could inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents. The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic pathways.

Neuroprotective Effects

This compound has been evaluated for its neuroprotective properties. In vitro studies using neuroblastoma cell lines demonstrated that compounds with similar structures can protect against oxidative stress-induced damage. This effect may be attributed to the compound's ability to modulate signaling pathways related to oxidative stress and inflammation .

The biological activity of this compound can be explained through several mechanisms:

  • Hydrogen Bonding : The ester group can form hydrogen bonds with biomolecules, influencing their conformation and activity.
  • Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways.
  • Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and function.

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial effects of methyl esters on various pathogens. This compound was found to exhibit significant inhibition against Gram-positive bacteria, suggesting its potential as a natural preservative or therapeutic agent.
  • Neuroprotection : In a model of oxidative stress using SH-SY5Y neuroblastoma cells, this compound demonstrated protective effects against cell death induced by rotenone and oligomycin treatment. The findings indicate that this compound could enhance cellular resilience against neurodegenerative conditions .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAntimicrobial ActivityNeuroprotective ActivityMechanism of Action
This compoundModeratePositiveHydrogen bonding, enzyme interaction
Methyl HexanoateHighModerateMembrane disruption, metabolic interference
Ethyl PentanoateLowNegativeMinimal interaction with cellular targets

Properties

CAS No.

63540-23-8

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

methyl 3-ethylpentanoate

InChI

InChI=1S/C8H16O2/c1-4-7(5-2)6-8(9)10-3/h7H,4-6H2,1-3H3

InChI Key

BDPBIUDBBLLCPA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(=O)OC

Origin of Product

United States

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